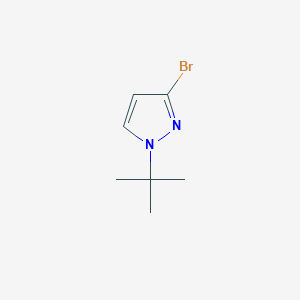

3-Bromo-1-(tert-butyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-Bromo-1-(tert-butyl)-1H-pyrazole is a versatile intermediate in the synthesis of various pyrazole derivatives. It is characterized by the presence of a bromo substituent and a tert-butyl group attached to a pyrazole ring. This structure serves as a key building block for the development of compounds with potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 3-Bromo-1-(tert-butyl)-1H-pyrazole derivatives has been explored through various routes. A novel synthesis method for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is closely related to the target compound, involves a two-step process starting from potassium tricyanomethanide and features a selective Sandmeyer reaction, providing a more versatile approach than previous methods . Another study presents the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which, although not directly the target compound, shows the reactivity of tert-butyl substituted pyrazoles under different reaction media and conditions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those with tert-butyl groups, has been extensively studied. X-ray crystallography and NMR spectroscopy are commonly used techniques to determine the structural details of these compounds. For instance, the crystal structures of new 3,5-diaryl-1H-pyrazoles have been determined, providing insights into the intermolecular interactions such as hydrogen bonding that can influence the molecular conformation . Similarly, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been analyzed, revealing a planar heterocyclic core and various intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 3-Bromo-1-(tert-butyl)-1H-pyrazole derivatives in chemical reactions is an area of significant interest. For example, the reactions of 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide have been studied, leading to the formation of novel diastereomerically pure dicarboxylates . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid demonstrates the potential of brominated pyrazoles to act as intermediates in the synthesis of insecticides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-(tert-butyl)-1H-pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as the tert-butyl group and the bromo group can affect properties like solubility, melting point, and reactivity. While the specific properties of 3-Bromo-1-(tert-butyl)-1H-pyrazole are not detailed in the provided papers, studies on related compounds can offer insights. For instance, the crystal structures and hydrogen bonding patterns of various tert-butyl substituted pyrazoles provide information on their solid-state properties .

Scientific Research Applications

Novel Synthesis and Intermediates

- Novel Synthesis Routes : 3-Bromo-1-(tert-butyl)-1H-pyrazole is used in novel synthesis methods. For instance, a novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is reported, demonstrating its role in creating versatile intermediates for further chemical synthesis (Bobko et al., 2012).

Crystallography and Structural Studies

- Hydrogen-Bonded Supramolecular Structures : This compound plays a role in forming hydrogen-bonded supramolecular structures, as seen in various 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles. These structures have implications for understanding molecular interactions and crystal engineering (Castillo et al., 2009).

Synthesis and Analysis of Derivatives

- Diastereoselective Synthesis : It's utilized in the diastereoselective synthesis of complex chemical structures, such as 3-tert-butyl-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates. This synthesis involves a detailed understanding of steric and mechanistic origins (Ivanov et al., 2019).

- Spectral Analysis and Nonlinear Optical Studies : This compound is involved in the synthesis of crystals like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which have been analyzed for their nonlinear optical properties. This involves advanced spectroscopic methods and theoretical calculations (Tamer et al., 2016).

Chemical Reactivity and Interaction Studies

- Reaction Media Studies : Studies on 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles explore the regioselectivity and reaction media. Such studies enhance the understanding of chemical reactivity under different conditions (Martins et al., 2012).

Small Molecule Fixation

- Bifunctional Frustrated Pyrazolylborane Lewis Pair : It has been used in reactions for small molecule fixation, exemplified by the reaction with carbon dioxide. This illustrates its potential in creating complex zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012).

Safety And Hazards

Future Directions

The future directions for research on a compound like “3-Bromo-1-(tert-butyl)-1H-pyrazole” could include further studies on its synthesis, reactions, and potential applications. This could involve exploring new synthetic routes, investigating its reactivity under different conditions, and testing its biological activity .

properties

IUPAC Name |

3-bromo-1-tert-butylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQXXWAGKMRPTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(tert-butyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclopentyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2542657.png)

![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)

![4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2542666.png)

![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)

![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)